lithium;1-chloro-2-methylbenzene-5-ide
Description
Significance of Organolithium Chemistry in Synthetic Organic Transformations
Organolithium chemistry, particularly involving aryllithium species, has profoundly impacted the field of organic synthesis. rsc.org These reagents are instrumental in the formation of new carbon-carbon bonds, which is a cornerstone of molecular construction. fiveable.me Their high reactivity allows them to participate in a variety of reactions, including nucleophilic additions to carbonyl compounds (aldehydes, ketones, etc.) to form alcohols, and reactions with carbon dioxide to yield carboxylic acids. wikipedia.orglibretexts.org
Furthermore, aryllithium reagents serve as crucial precursors for other organometallic compounds through a process called transmetalation. nih.gov For instance, reaction with metal halides, such as copper(I) iodide or zinc chloride, allows for the preparation of organocopper (Gilman reagents) or organozinc compounds, respectively. saylor.org These subsequent reagents often exhibit different and more selective reactivity profiles, expanding the synthetic chemist's toolkit. The development of organolithium chemistry has been essential for the synthesis of pharmaceuticals, natural products, and advanced organic materials. wikipedia.orgrsc.org
Overview of Direct Metalation and Halogen-Metal Exchange in Aryl Systems
The generation of aryllithium reagents is typically achieved through two primary methodologies: direct metalation (also known as lithiation or hydrogen-lithium exchange) and halogen-metal exchange. The choice between these methods depends on the substrate's structure, the desired regioselectivity, and the presence of other functional groups.
Direct Metalation: This process involves the deprotonation of an aromatic C-H bond by a strong organolithium base, most commonly an alkyllithium such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi). nih.govmt.com The reaction is essentially an acid-base equilibrium, where the highly basic alkyllithium removes an acidic proton from the aromatic ring. mt.com The regioselectivity of this reaction can be controlled by "directing metalation groups" (DMGs). A DMG is a functional group on the aromatic ring that can coordinate to the lithium ion, thereby directing the deprotonation to a nearby ortho position. uwindsor.cabaranlab.org This strategy, known as Directed ortho Metalation (DoM), is a powerful tool for the regioselective functionalization of aromatic rings. baranlab.org
Halogen-Metal Exchange: This method involves the reaction of an aryl halide (typically an iodide or bromide) with an organolithium reagent, resulting in the exchange of the halogen atom for a lithium atom. nih.govias.ac.in This reaction is generally very fast, often occurring at low temperatures, which allows for the presence of sensitive functional groups that might not be tolerated under direct metalation conditions. nih.gov The position of the lithium atom is precisely determined by the initial position of the halogen, making this a highly regioselective method for preparing aryllithiums that may not be accessible through direct lithiation. ias.ac.in
| Feature | Direct Metalation (DoM) | Halogen-Metal Exchange |
|---|---|---|
| Mechanism | Acid-base reaction (deprotonation of C-H bond) | Exchange of a halogen atom for a lithium atom |
| Typical Substrate | Arene with an acidic proton and often a Directing Metalation Group (DMG) | Aryl iodide or aryl bromide |
| Common Reagent | n-BuLi, s-BuLi, t-BuLi, LDA | n-BuLi, t-BuLi |
| Key Advantage | Regioselective functionalization adjacent to a DMG | High regioselectivity at the halogen's original position; fast reaction at low temperatures |
| Limitation | Requires an appropriately positioned acidic proton; may be slower | Requires the synthesis of a specific aryl halide precursor |
Context of Chlorinated and Methylated Aromatic Organolithiums
The specific compound of interest, lithium;1-chloro-2-methylbenzene-5-ide , also known as (4-chloro-3-methylphenyl)lithium, is an example of a functionalized aryllithium reagent. It contains both a chloro substituent and a methyl substituent on the aromatic ring. The presence of such functional groups introduces specific electronic and steric effects that influence the formation and reactivity of the organolithium species.
The precursor molecule, 1-chloro-2-methylbenzene (also known as 2-chlorotoluene), presents several potential sites for lithiation. nist.gov The chloro group is electron-withdrawing and can increase the acidity of adjacent protons, while the methyl group is electron-donating. The generation of the 5-lithio isomer, (4-chloro-3-methylphenyl)lithium, would typically be accomplished via direct metalation of a suitable precursor or through a halogen-metal exchange. For instance, the lithiation of 1-bromo-4-chloro-3-methylbenzene with an alkyllithium reagent would be expected to proceed via bromine-lithium exchange to yield the target compound regioselectively.
The synthesis of related chlorinated and methylated aromatic organolithiums is well-documented. For example, the lithiation of 1-chloro-3-(trifluoromethyl)benzene has been studied in detail, revealing complex dependencies on reaction conditions and the presence of additives like lithium chloride to control regioselectivity. researchgate.net Similarly, the preparation of organolithium reagents from substrates like 4-chlorotoluene (B122035) has been demonstrated using highly reactive lithium metal, affording the corresponding aryllithium in excellent yield. chemrxiv.org These functionalized aryllithiums are valuable intermediates. For instance, the related compound 4-chloro-2-fluoro-3-methoxyphenyllithium, generated from 2-chloro-6-fluoroanisole (B1586750) and n-BuLi, is used to synthesize phenylboronic acids, which are important building blocks in cross-coupling reactions. google.com The specific reactivity of (4-chloro-3-methylphenyl)lithium would make it a useful nucleophile for creating more complex molecules containing the 4-chloro-3-methylphenyl moiety.
| Compound Name | Synonym(s) | Chemical Formula |
|---|---|---|
| This compound | (4-chloro-3-methylphenyl)lithium | C7H6ClLi |
| 1-chloro-2-methylbenzene | 2-chlorotoluene | C7H7Cl |
| n-butyllithium | n-BuLi | C4H9Li |
| sec-butyllithium | s-BuLi | C4H9Li |
| tert-butyllithium (B1211817) | t-BuLi | C4H9Li |
| Lithium diisopropylamide | LDA | C6H14LiN |
| Copper(I) iodide | - | CuI |
| Zinc chloride | - | ZnCl2 |
| 1-chloro-3-(trifluoromethyl)benzene | - | C7H4ClF3 |
| 4-chlorotoluene | - | C7H7Cl |
| 2-chloro-6-fluoroanisole | - | C7H6ClFO |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
718641-99-7 |
|---|---|
Molecular Formula |
C7H6ClLi |
Molecular Weight |
132.5 g/mol |
IUPAC Name |
lithium;1-chloro-2-methylbenzene-5-ide |
InChI |
InChI=1S/C7H6Cl.Li/c1-6-4-2-3-5-7(6)8;/h2,4-5H,1H3;/q-1;+1 |
InChI Key |
NBUAIGZBPKSXJR-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CC1=C(C=[C-]C=C1)Cl |
Origin of Product |
United States |
Structural Elucidation and Aggregation Phenomena of Aryllithium Compounds
Spectroscopic Characterization in Solution Phase
Multinuclear NMR spectroscopy stands as the most powerful tool for the non-invasive study of organolithium compounds in solution. It provides detailed insights into molecular connectivity, the electronic environment of atoms, and the dynamic equilibria between different aggregated species.
¹H and ¹³C NMR are fundamental techniques for confirming the covalent framework of an aryllithium compound. The lithiation of an aromatic ring induces significant and predictable changes in the chemical shifts of the ring's protons and carbons.
In ¹H NMR, the aromatic protons of the lithiated ring typically experience shifts influenced by the electron-donating nature of the lithium substituent and the anisotropic effects of the C-Li bond and any associated solvent molecules.
More diagnostically, ¹³C NMR spectroscopy reveals a dramatic downfield shift for the carbon atom directly bonded to lithium, known as the ipso-carbon. This deshielding is characteristic of aryllithium species and serves as a key indicator of successful lithiation. For instance, the ipso-carbon of phenyllithium (B1222949) appears at approximately 188.2 ppm (for the dimer in THF), a significant shift from the 128.5 ppm of benzene (B151609). wisc.edu The chemical shifts of the other aromatic carbons (ortho, meta, para) are also affected, providing a complete picture of the electronic distribution within the aryl ring.
For 4-chloro-3-methylphenyllithium, one would expect three distinct aromatic proton signals and six unique aromatic carbon signals, in addition to the methyl proton and carbon signals. The predicted chemical shifts would be based on additive substituent effects of the chloro, methyl, and lithium groups on the benzene ring.
Table 1: Predicted ¹³C and ¹H NMR Chemical Shifts for Monomeric 4-chloro-3-methylphenyllithium in a Coordinating Solvent (e.g., THF) Note: These are hypothetical values based on typical substituent effects and data for analogous compounds. Actual values will vary with solvent, concentration, and aggregation state.
| Atom | Predicted ¹³C Chemical Shift (ppm) | Atom | Predicted ¹H Chemical Shift (ppm) |
| C1-Li (ipso) | ~190 | H2 | ~7.8 |
| C2 | ~145 | H4 | ~7.2 |
| C3-CH₃ | ~140 | H6 | ~7.5 |
| C4-Cl | ~130 | CH₃ | ~2.4 |
| C5 | ~135 | ||
| C6 | ~128 | ||
| CH₃ | ~21 |
Both stable lithium isotopes, ⁶Li (I = 1) and ⁷Li (I = 3/2), are NMR active and provide direct information about the chemical environment and aggregation state of the lithium atoms. While ⁷Li is more abundant, its larger quadrupole moment can lead to broader signals. ⁶Li, despite its lower natural abundance, possesses a very small quadrupole moment and is often considered an "honorary spin-1/2 nucleus," yielding sharper lines and allowing for the observation of fine structural details like scalar couplings. scielo.br
The chemical shift in lithium NMR is highly sensitive to the state of aggregation. Organolithium compounds in solution exist as equilibria between various aggregates, most commonly monomers, dimers, and tetramers, with the position of the equilibrium depending on the solvent, concentration, and temperature. wisc.eduuu.nl Generally, a higher degree of aggregation results in a more upfield ⁶Li or ⁷Li chemical shift. For example, in diethyl ether, phenyllithium exists as a mixture of a dimer (δ ~1.5 ppm) and a tetramer (δ ~ -0.9 ppm). wisc.edu The addition of strongly coordinating solvents like tetrahydrofuran (B95107) (THF) or ligands like tetramethylethylenediamine (TMEDA) typically breaks down higher-order aggregates, leading to a downfield shift in the lithium resonance. wisc.eduuu.nl
Table 2: Typical ⁶Li NMR Chemical Shifts for Different Aggregates of Phenyllithium
| Species | Solvent System | Typical ⁶Li Chemical Shift (ppm) |
| Monomer | THF / PMDTA | ~2.2 |
| Dimer | THF | ~1.8 |
| Tetramer | Diethyl Ether | ~-0.9 |
A powerful and elegant method for unambiguously determining the aggregation state of an organolithium compound is the use of deuterium-induced isotope shifts in ⁶Li NMR, often called the "isotopic fingerprint" method. scielo.brresearchgate.net This technique involves preparing a roughly 1:1 mixture of the protiated (R-Li) and a selectively deuterated (R'-Li) version of the organolithium compound.
Within a single aggregate containing a mix of these isotopologues, the ⁶Li nucleus can "feel" the presence of the nearby deuterium (B1214612) through a small, long-range isotope shift (typically a few parts per billion, ppb). researchgate.net This results in the splitting of the ⁶Li NMR signal into a multiplet. The multiplicity of this multiplet directly reveals the number of organic groups surrounding the lithium atom, and thus the aggregation number. scielo.br
A monomer , having only one organic group, will show a doublet .
A dimer , where each lithium is bridged by two organic groups, will show a triplet .
A tetramer , with each lithium interacting with three organic groups in a cubic structure, will show a quartet (or quintet for fluxional tetramers).
This method provides definitive evidence of the aggregation state under specific solution conditions, bypassing ambiguities that can arise from chemical shift data alone. researchgate.net
Two-dimensional (2D) NMR techniques are indispensable for establishing through-bond and through-space connectivities, providing a detailed structural map of complex organolithium aggregates.
HMQC (Heteronuclear Multiple Quantum Coherence) : This experiment correlates the chemical shifts of two different nuclei that are connected by scalar (J) coupling. ⁶Li,¹H-HMQC is particularly valuable for correlating lithium atoms with nearby protons on the aryl ring or on solvent/ligand molecules. researchgate.net This can confirm the proximity of specific protons to the lithium core of the aggregate, helping to define the geometry of solvation and ligation. researchgate.net Similarly, if a nitrogen-containing ligand like TMEDA is used, ⁷Li,¹⁵N-HMQC can directly prove the coordination of the nitrogen atoms to the lithium. researchgate.net
COSY (Correlation Spectroscopy) : This homonuclear technique correlates protons that are coupled to each other. It is used to confirm the assignment of the proton signals on the aromatic ring of the aryllithium compound by identifying neighboring protons.
These advanced techniques are crucial for building a complete and accurate picture of the complex, multi-component structures that aryllithiums form in solution.
Aryllithium species in solution are rarely static. They often undergo rapid dynamic processes, such as the exchange of lithium atoms within an aggregate (fluxionality) or the equilibrium between different aggregation states (e.g., dimer ⇌ tetramer). researchgate.net Variable Temperature (VT) NMR is the primary tool for investigating these dynamics. rsc.orgresearchgate.netnih.gov
By recording NMR spectra at different temperatures, one can observe changes in the appearance of the signals. At low temperatures, dynamic processes may be slow on the NMR timescale, resulting in sharp, distinct signals for each non-equivalent nucleus in an aggregate. As the temperature is raised, the rate of exchange increases. This leads to the broadening of the signals, which eventually coalesce into a single, time-averaged signal at higher temperatures. researchgate.net
Line-shape analysis of these temperature-dependent spectra can be used to calculate the activation energies (ΔG‡) and rates of these dynamic processes. For example, VT-NMR has been used to study the equilibrium between dimeric and tetrameric aggregates of substituted phenyllithiums, where separate signals for the C(ipso) carbons of each species are observed at low temperature, which then coalesce upon warming. uu.nl This provides critical information on the stability and lability of the aggregates.
Infrared (IR) Spectroscopy for Diagnostic Vibrations
Infrared (IR) spectroscopy serves as a valuable tool for probing the structure and bonding within organolithium aggregates. While detailed IR studies specifically on lithium;1-chloro-2-methylbenzene-5-ide are not available, the principles derived from studies of other organolithium compounds can be applied. The vibrations of the carbon-lithium (C-Li) bond and the effects of aggregation and solvation on the vibrational modes of the aryl ring are of particular diagnostic importance.
The C-Li stretching vibration is expected to appear in the far-infrared region, typically below 600 cm⁻¹. The position and intensity of this band are sensitive to the degree of aggregation. In higher aggregates, such as tetramers, the C-Li bonds are part of a more rigid framework, which would be expected to shift the stretching frequency compared to lower aggregates like dimers or monomers.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Influence of Aggregation |
| C-Li Stretch | < 600 | Frequency and intensity are sensitive to the degree of aggregation (monomer, dimer, tetramer). |
| Aryl C-H Stretch | 3100-3000 | Minor shifts may occur due to changes in electron density upon aggregation. |
| Aryl C=C Stretch | 1600-1450 | Subtle shifts can indicate changes in the electronic structure of the aryl ring within different aggregates. |
| Out-of-Plane C-H Bending | 900-675 | Can be affected by intermolecular interactions within the aggregate structure. |
This table provides expected ranges and influences based on general principles of IR spectroscopy of organometallic compounds, as specific data for the target compound and its analogs in this context is limited.
Solid-State Structural Investigations
The solid-state structures of aryllithium compounds provide invaluable insights into their aggregation behavior and the nature of the carbon-lithium bond. X-ray crystallography has been instrumental in revealing the complex architectures of these species.
Single Crystal X-ray Diffraction Analysis of Aggregates
Single crystal X-ray diffraction studies on analogs of this compound, such as phenyllithium and various methyl-substituted phenyllithiums, have elucidated their preference for forming oligomeric structures. acs.org In the absence of coordinating solvents, aryllithium compounds often form polymeric ladder-like structures. wikipedia.org However, in the presence of coordinating ligands or solvents, discrete oligomers such as dimers and tetramers are commonly observed. wikipedia.orgwisc.edu
For instance, the crystal structure of unsolvated 2-methylphenyl-lithium (o-tolyllithium) reveals a polymeric chain, while 4-methylphenyl-lithium (p-tolyllithium) also forms a polymeric structure. acs.org The solid-state structure of phenyllithium, when solvated with diethyl ether, exists as a tetramer with a distorted cubane-like core of four lithium atoms and four ipso-carbon atoms of the phenyl rings. wikipedia.org
| Compound | Solvent/Ligand | Aggregation State in Solid State | Reference |
| Phenyllithium | Diethyl Ether | Tetramer | wikipedia.org |
| Phenyllithium | Tetrahydrofuran | Dimer | wisc.edu |
| 2-Methylphenyl-lithium | Unsolvated | Polymer | acs.orgnih.gov |
| 4-Methylphenyl-lithium | Unsolvated | Polymer | acs.orgnih.gov |
| Phenyllithium | (+)-Sparteine Surrogate | Ladder Tetramer | researchgate.netfigshare.com |
Intermolecular and Intramolecular Coordination Geometries
The coordination geometry around the lithium atoms in aryllithium aggregates is a key feature of their structure. Lithium, being electron-deficient, seeks to complete its coordination sphere through interactions with electron-donating species. These can be intermolecular, involving solvent molecules or other ligands, or intramolecular, involving suitably positioned functional groups on the aryl ring itself.
In the solid state, solvent molecules like diethyl ether or tetrahydrofuran are frequently found coordinated to the lithium atoms of the aggregate core. wikipedia.org For example, in the tetrameric structure of phenyllithium etherate, each lithium atom is coordinated to an oxygen atom from a diethyl ether molecule. wikipedia.org
Factors Governing Aggregation Behavior
The aggregation state of aryllithium compounds in solution is a dynamic equilibrium that is highly dependent on several factors, including the concentration of the organolithium species and the nature of the solvent.
Concentration Dependence of Aggregate Formation
The equilibrium between different aggregation states of aryllithium compounds is concentration-dependent. Generally, at higher concentrations, higher-order aggregates such as tetramers are favored, while at lower concentrations, smaller aggregates like dimers and monomers become more prevalent. This relationship can be studied using techniques such as NMR spectroscopy, where the chemical shifts and coupling constants can be indicative of the aggregation state. wisc.edu For phenyllithium in diethyl ether, a mixture of tetramer and dimer is observed, with the proportion of the tetramer increasing at higher concentrations. wisc.edu
Solvent Polarity and Coordinating Ability
The polarity and coordinating ability of the solvent play a crucial role in determining the predominant aggregation state of aryllithium compounds. wisc.eduresearchgate.net Non-coordinating hydrocarbon solvents tend to favor the formation of higher aggregates. wikipedia.org In contrast, coordinating ethereal solvents like diethyl ether and tetrahydrofuran (THF) can break down these larger aggregates into smaller, solvated species. wisc.edunih.gov
The strength of coordination of the solvent molecule to the lithium ion is a key factor. THF, being a more polar and sterically accessible Lewis base than diethyl ether, is more effective at deaggregating phenyllithium. In THF, phenyllithium exists primarily as a mixture of dimers and monomers, whereas in diethyl ether, it is predominantly a tetramer-dimer mixture. wisc.eduacs.org The addition of strongly coordinating ligands, such as tetramethylethylenediamine (TMEDA) or hexamethylphosphoramide (B148902) (HMPA), can lead to the formation of monomeric or dimeric species even in less polar solvents. wisc.eduarkat-usa.org
| Solvent | Dielectric Constant (approx.) | Coordinating Ability | Effect on Phenyllithium Aggregation |
| Diethyl Ether | 4.3 | Moderate | Mixture of tetramer and dimer. wisc.edu |
| Tetrahydrofuran (THF) | 7.6 | Strong | Mixture of dimer and monomer. wikipedia.orgwisc.edu |
| Dimethoxyethane (DME) | 7.2 | Strong (bidentate) | Favors lower aggregation states (dimers). researchgate.net |
| Hydrocarbon (e.g., Benzene) | 2.3 | Very Weak/Non-coordinating | Favors higher aggregates (hexamers for some alkyllithiums). wikipedia.org |
Steric and Electronic Effects of Aromatic Substituents
The aggregation state of aryllithium compounds in solution is a delicate balance of various factors, with the steric and electronic properties of substituents on the aromatic ring playing a pivotal role. These substituents can significantly influence the structure, solubility, and reactivity of the organolithium species by altering the nature of the carbon-lithium bond and the interactions between the monomeric units within an aggregate. wikipedia.orgnih.gov
Electronic Effects: The electronic nature of a substituent modifies the electron density at the carbon atom bonded to lithium. Electron-withdrawing groups, such as halogens (e.g., chlorine), increase the acidity of the corresponding aromatic proton, facilitating metalation. They also increase the ionic character of the C-Li bond in the resulting aryllithium compound. Conversely, electron-donating groups, like alkyl groups (e.g., methyl), decrease the acidity of the ring protons and impart more covalent character to the C-Li bond. These modifications to the bond polarity can influence the strength of the electrostatic interactions that hold the aggregates together. For instance, functional groups containing heteroatoms that are Lewis basic can coordinate to the Lewis-acidic lithium cation, which can direct deprotonation to the ortho position, a phenomenon known as directed ortho metalation (DoM). wikipedia.org
Steric Effects: The size and position of substituents on the aromatic ring introduce steric hindrance, which can prevent the formation of higher-order aggregates. wikipedia.org Bulky substituents, particularly those at the ortho position to the lithium atom, can sterically shield the C-Li bond, disfavoring the close association required for tetrameric or hexameric structures. This often leads to the prevalence of lower aggregation states, such as dimers or even monomers, especially in the presence of coordinating solvents like tetrahydrofuran (THF). nih.gov The interplay between steric and electronic effects determines the final aggregation state, which in turn dictates the nucleophilicity and basicity of the aryllithium reagent.
The table below summarizes the general influence of substituent properties on the aggregation of aryllithium compounds.
| Substituent Property | General Effect on Aggregation State | Rationale |
| Steric Bulk | Tends to decrease the degree of aggregation (e.g., favors dimers over tetramers). | Increased steric hindrance around the C-Li bond prevents the close packing required for higher-order aggregates. |
| Electronic Nature (Electron-Withdrawing) | Can influence bond polarity and inter-unit interactions. May stabilize aggregates through inductive effects but can also be influenced by Lewis basicity. | Increases the ionic character of the C-Li bond, affecting electrostatic interactions within the aggregate. |
| Electronic Nature (Electron-Donating) | Can influence bond polarity and inter-unit interactions. | Decreases the polarity of the C-Li bond. |
| Coordinating Groups (e.g., -OMe, -NR2) | Often leads to deaggregation due to intramolecular solvation of the lithium centers. | The heteroatom's lone pair coordinates to the lithium cation, stabilizing monomeric or dimeric species and breaking down larger aggregates. |
Formation of Mixed Aggregates with Lithium Salts or Other Organolithiums
In solution, organolithium compounds rarely exist as single, pure aggregated species. They frequently form "mixed aggregates" by incorporating other lithium compounds present in the reaction mixture. nih.govacs.org This phenomenon is particularly common with lithium salts (e.g., lithium halides), which are often byproducts of the synthesis of the organolithium reagent itself, or with other organolithium reagents. wikipedia.orgacs.org The resulting mixed aggregates possess structures and reactivities that can be markedly different from their parent homo-aggregates. researchgate.net
The formation of a mixed aggregate involves the displacement of one or more organolithium units within a homo-aggregate (e.g., a tetramer) by another lithium compound. acs.org For example, an aryllithium tetramer, (ArLi)₄, can react with a lithium salt, LiX, to form various mixed species such as (ArLi)₃(LiX). This incorporation can enhance the solubility of otherwise poorly soluble lithium salts. acs.org
The following table provides examples of characterized mixed organolithium aggregates.
| Organolithium 1 | Organolithium 2 / Lithium Salt | Resulting Mixed Aggregate Structure (Example) |
| n-Butyllithium (n-BuLi) | Lithium t-butoxide (t-BuOLi) | Mixed tetramers of the type [(n-BuLi)x(t-BuOLi)y] |
| Phenyllithium (PhLi) | Lithium Bromide (LiBr) | Solvated dimers of the type [(PhLi)₂(LiBr)₂(Solvent)₄] |
| Lithium diisopropylamide (LDA) | Aryllithium (ArLi) | Isomeric LDA-ArLi mixed dimers |
Reactivity and Mechanistic Studies
Fundamental Reaction Mechanisms
The reactivity of organolithium compounds, including aryllithiums like lithium;1-chloro-2-methylbenzene-5-ide, is governed by a set of fundamental principles rooted in their unique electronic and structural characteristics. Understanding these mechanisms is crucial for predicting their behavior in chemical synthesis.
The carbon-lithium (C-Li) bond is the defining feature of organolithium reagents and the primary source of their reactivity. wikipedia.org Due to the significant difference in electronegativity between carbon and lithium, the C-Li bond is highly polarized, with a substantial degree of ionic character estimated to be between 80% and 88%. wikipedia.org This polarization results in a high electron density on the carbon atom, making it resemble a carbanion, while the lithium atom carries a partial positive charge. wikipedia.orgmasterorganicchemistry.com
This electron-rich carbon atom confers both strong basicity and potent nucleophilicity upon the molecule. wikipedia.orgfiveable.me As strong bases, organolithium reagents can deprotonate a wide range of compounds with acidic protons, including alcohols, amines, and even weakly acidic hydrocarbons. saylor.orgmt.com As powerful nucleophiles, they readily attack electrophilic centers, most notably the carbonyl carbon of aldehydes and ketones, to form new carbon-carbon bonds—a cornerstone reaction in organic synthesis. wikipedia.orglibretexts.org The reactivity of organolithium compounds is generally greater than that of their Grignard reagent counterparts. libretexts.org
The formation of aryllithium compounds often occurs through a process called lithiation or metalation, which involves the deprotonation of an aromatic C-H bond by a strong base, typically an alkyllithium like n-butyllithium. saylor.org The mechanism of this proton transfer can be described as either concerted or stepwise. psiberg.comdifferencebetween.com
A concerted reaction occurs in a single step, where all bond-breaking and bond-forming processes happen simultaneously within a single transition state. differencebetween.comquora.com In the context of lithiation, this would involve the simultaneous removal of the aromatic proton by the base and the formation of the new C-Li bond.
A stepwise reaction , in contrast, proceeds through multiple sequential steps and involves the formation of one or more reactive intermediates. psiberg.comdifferencebetween.com For a lithiation reaction, this could theoretically involve an initial interaction to form a complex, followed by a separate deprotonation step.
Ab initio calculations on the lithiation of certain aromatic compounds have revealed that several competitive pathways can operate, depending on the aggregation state of the organolithium base being used. researchgate.net This suggests that a single, universal mechanism cannot be applied to all lithiation reactions, and the operative pathway may be influenced by specific reaction conditions. researchgate.net
The regioselectivity of lithiation on substituted aromatic rings can be controlled through a powerful strategy known as Directed ortho-Metalation (DoM). wikipedia.org This process relies on the presence of a "Directed Metalation Group" (DMG) on the aromatic ring. organic-chemistry.org A DMG is a functional group containing a heteroatom (like oxygen or nitrogen) that can act as a Lewis base. wikipedia.org
The mechanism involves an initial Lewis acid-base interaction between the DMG and the lithium atom of the organolithium base (e.g., n-butyllithium). wikipedia.org This coordination step, known as precomplexation, brings the organolithium reagent into close proximity to the C-H bond at the ortho position. researchgate.netuwindsor.ca This proximity effect significantly increases the kinetic acidity of the ortho-protons, facilitating their removal by the base and leading to the selective formation of the ortho-lithiated species. wikipedia.orgorganic-chemistry.org While spectroscopic studies have confirmed the formation of such precomplexation intermediates in some systems, in other cases, the reactive intermediate may be present in very low concentrations and not directly detectable. researchgate.netresearchgate.net
The precise nature of the transition state is a critical factor determining the rate and selectivity of lithiation reactions. Computational studies, using methods like Density Functional Theory (DFT), have provided significant insight into the structure and energetics of these transient species. researchgate.netresearchgate.net
These studies have shown that the transition states for lithiation are highly dependent on factors such as the solvent and the aggregation state of the organolithium reagent. For instance, in the ortholithiation of 1-chloro-3-(trifluoromethyl)benzene mediated by lithium diisopropylamide (LDA), the reaction can proceed through different transition states depending on the presence of lithium chloride (LiCl). researchgate.netnih.gov In the absence of LiCl, the reaction may involve a dimer-based transition structure. researchgate.netnih.gov However, the presence of LiCl can catalyze the deaggregation of LDA, diverting the reaction through lower-energy pathways involving di- and trisolvated monomer-based transition states. researchgate.netnih.gov The energetics of these different pathways ultimately dictate the observed regioselectivity of the reaction.
Influence of Aggregation State on Reactivity
Organolithium reagents rarely exist as simple monomers in solution. Instead, they form aggregates—oligomeric clusters like dimers, tetramers, and hexamers—held together by multicenter bonds. saylor.orglibretexts.org The specific aggregation state is influenced by the organic substituent, the solvent, and the presence of coordinating ligands. saylor.orgmt.commt.com This aggregation has a profound impact on the reactivity of the organolithium species. nih.gov
A well-established principle in organolithium chemistry is the inverse correlation between the degree of aggregation and reactivity. researchgate.netresearchgate.net Lower aggregates, such as monomers and dimers, are generally much more reactive than higher oligomers like tetramers. wikipedia.orgresearchgate.net In many cases, the reaction rate is limited by the dissociation of a less reactive, higher aggregate into a more reactive, smaller one. researchgate.net
For example, rapid injection NMR studies have quantified the dramatic differences in reactivity between aggregates of n-butyllithium. In one deprotonation reaction, the dimer was found to be approximately 3.2 x 10⁸ times more reactive than the tetramer. saylor.orgresearchgate.net For other substrates, the reactivity difference between the dimer and tetramer has been estimated to be at least 40,000-fold. researchgate.net
Table 1: Relative Reactivity of n-Butyllithium Aggregates with Phenylthioacetylene
| Aggregate | Relative Reactivity |
| Tetramer | 1 |
| Dimer | 3.2 x 10⁸ |
This table illustrates the significantly higher reactivity of the dimeric form of n-butyllithium compared to its tetrameric aggregate in the deprotonation of phenylthioacetylene. saylor.orgresearchgate.net
The addition of Lewis bases, such as tetrahydrofuran (B95107) (THF) or N,N,N′,N′-tetramethylethylenediamine (TMEDA), can increase the reaction rate by breaking down the large aggregates into smaller, more reactive species. wikipedia.orgsaylor.orgresearchgate.net This structure-reactivity relationship is a key consideration for controlling and optimizing synthetic procedures involving organolithium reagents. nih.govresearchgate.net
Reactive Monomer vs. Oligomeric Reactive Species
The reactivity of organolithium compounds, including this compound, is profoundly influenced by their state of aggregation in solution. nih.gov These species rarely exist as simple monomers, instead forming oligomeric structures such as dimers, tetramers, or hexamers. quora.comfishersci.fr This aggregation is driven by the highly polarized nature of the carbon-lithium bond and the electropositive character of the small lithium cation. quora.com
A central question in the study of these reagents is the relationship between the degree of aggregation and chemical reactivity. wikipedia.org It has been traditionally proposed that lower aggregates, particularly monomers, are the most reactive species. researchgate.net This hypothesis is based on the idea that the C-Li bond becomes more ionic with decreasing aggregation size, leading to a more nucleophilic carbanion. researchgate.net The presence of Lewis bases, such as tetrahydrofuran (THF) or N,N,N',N'-tetramethylethylenediamine (TMEDA), can break down these oligomers into smaller, more reactive units, thereby increasing reaction rates. fishersci.frwikipedia.org
However, this model is not universally applicable. An increasing body of evidence suggests that for certain reactions, dimers or other oligomers are the primary reactive species. wikipedia.org For instance, studies on lithium amides like lithium diisopropylamide (LDA) have shown that dimer-based pathways are common, and lower aggregation does not always correlate with higher reactivity. wikipedia.org In the case of LiHMDS (lithium bis(trimethylsilyl)amide), TMEDA, a weak coordinating ligand, can lead to the formation of LiHMDS dimers which are more reactive than the monomeric species. wikipedia.org Therefore, understanding the precise reaction mechanism requires knowledge of the specific aggregation state of the lithiated chlorotoluene derivative under the given reaction conditions, as both monomeric and oligomeric species can potentially be the key intermediates.
Regioselectivity and Stereoselectivity in Reactions
Regioselective Functionalization of Lithiated Chlorotoluene Derivatives
The synthetic utility of lithiated chlorotoluene derivatives is heavily dependent on the ability to control the position of lithiation and subsequent functionalization. Directed ortho-lithiation (DoM) is a powerful strategy for achieving high regioselectivity. semanticscholar.org In this process, a directing metalating group (DMG) on the aromatic ring coordinates to the lithium reagent, guiding deprotonation to an adjacent (ortho) position. semanticscholar.org For chlorotoluene derivatives, both the chlorine and methyl groups can influence the site of metalation, though their directing abilities differ.
Research on substituted aromatics shows that heteroatoms are generally stronger directing groups than alkyl groups. In chloro- and bromo-substituted fluoroarenes, for example, lithiation consistently occurs at a position ortho to the fluorine atom, which is a powerful directing group. epfl.ch For 1-chloro-2-methylbenzene, the position of lithiation can be influenced by the reaction conditions and the lithiating agent used. The chlorine atom can direct lithiation to the C6 position, while the methyl group can direct to the C3 position. The specific isomer, this compound (lithiated at C5), is typically formed through metal-halogen exchange from a dihalo-precursor or by deprotonation where electronic and steric factors favor that specific site. The ability to generate a specific lithiated intermediate allows for the synthesis of isomerically pure di- or polysubstituted aromatic compounds, which is often difficult to achieve through classical electrophilic aromatic substitution reactions. semanticscholar.org
| Precursor | Lithiating Agent | Major Lithiation Site | Reference |
| Substituted Toluenes | n-BuLi/TMEDA | ortho to directing group | rsc.org |
| Chloro-substituted Quinolines | LDA | C3 position | nih.gov |
| 1-Chloro-4-fluorobenzene | n-BuLi/KOtBu | ortho to Fluorine | epfl.ch |
Control over Diastereoselectivity and Enantioselectivity
When a lithiated chlorotoluene derivative reacts with a prochiral electrophile, new stereocenters can be created. Controlling the stereochemical outcome of such reactions is a significant challenge in synthetic chemistry. The preferential formation of one stereoisomer over another is known as stereoselectivity, which is further divided into diastereoselectivity and enantioselectivity. libretexts.org
The control of diastereoselectivity often relies on the inherent structural features of the reactants and the reaction conditions. Factors influencing the outcome include steric hindrance, the nature of the solvent, temperature, and the presence of additives. libretexts.orgchemrxiv.org For instance, in the synthesis of the drug Bedaquiline, which involves the addition of a lithiated quinoline (B57606) to a ketone, the diastereomeric ratio of the product was found to be highly dependent on the lithium amide base used and the addition of salts like lithium bromide (LiBr). chemrxiv.orgresearchgate.net The addition of LiBr reversed the diastereoselectivity, favoring the desired isomer, likely by altering the aggregation state and structure of the reactive organolithium species. chemrxiv.org
Achieving enantioselectivity typically requires the use of chiral auxiliaries or ligands. The most common strategy involves the use of a chiral ligand, often a diamine or an amino ether, complexed with the organolithium reagent. This chiral complex then reacts with the electrophile, creating the product in an enantiomerically enriched form. Sparteine and its analogues are well-known chiral ligands for this purpose, enabling highly enantioselective reactions with various organolithium compounds. While specific studies on enantioselective reactions of this compound are not detailed in the provided context, these general principles are the foundation for controlling stereochemistry in its reactions. acs.org
Configurational Stability and Lability of the Lithiated Carbon Center
The configurational stability of a stereocenter refers to its ability to retain its stereochemical integrity over time. For organolithium compounds, this is a critical factor in stereoselective synthesis. The carbon-lithium bond can be labile, and if the carbanionic center is chiral, it may undergo inversion of configuration, leading to racemization.
However, for aryllithium compounds like this compound, the lithiated carbon is part of a planar, sp²-hybridized aromatic ring. Due to the geometric constraints of the ring, this center is not a stereocenter and is considered configurationally stable by its nature. Unlike chiral alkyllithium compounds where the lithiated carbon can be pyramidal and prone to inversion, the planar geometry of the aryl group prevents such a process.
The stability of the C-Li bond itself, in a thermodynamic sense, is influenced by factors such as the solvent and the electronic properties of the substituents on the aromatic ring. The presence of electron-withdrawing groups can stabilize the carbanionic character of the lithiated carbon. Studies on lithiated carbon materials, such as graphite, show that the stability of the lithium-carbon interaction is complex and can involve the formation of various meta-stable phases. rsc.orgmdpi.com While these systems are different from a molecular aryllithium, they underscore the principle that the environment and structure significantly impact the stability of carbon-lithium bonds. nih.govberkeley.edu
Reaction Pathways and Side Reactions
Competing Side Reactions (e.g., Metal-Halogen Exchange, Radical Reactions, Elimination to Arynes)
The generation and reaction of this compound can be complicated by several competing side reactions. The desired reaction pathway must be favored by careful control of substrates and conditions.
Metal-Halogen Exchange: This is a very common and often rapid reaction in organolithium chemistry, discovered independently by Gilman and Wittig. wikipedia.org The reaction involves the exchange of a halogen on an organic molecule with the lithium atom of an organolithium reagent. ethz.ch
R-Li + R'–X ⇌ R'–Li + R–X
This process is an equilibrium, and its position is dictated by the relative stability of the two organolithium species. The equilibrium generally favors the formation of the organolithium compound where the negative charge is on the more stable carbon center (e.g., sp > sp² > sp³). wikipedia.org When attempting to generate an aryllithium by deprotonation, if a halogen is present elsewhere in the system (e.g., on the substrate or in an additive), a competing metal-halogen exchange can occur. fishersci.fr This reaction is so fast that it can sometimes outpace proton transfer. harvard.edu
Radical Reactions: Although organolithium reactions are often depicted as ionic processes, single-electron transfer (SET) mechanisms can lead to the formation of radical intermediates. stackexchange.com These pathways can compete with the desired nucleophilic addition or substitution, leading to side products such as those from Wurtz-type coupling.
Elimination to Arynes: Aryl halides that are lithiated at a position ortho to the halogen can undergo elimination of lithium halide to form a highly reactive aryne intermediate. psu.edu For example, if 1-chloro-2-methylbenzene were lithiated at the C6 position, the resulting species could potentially eliminate lithium chloride to form 3-methylbenzyne. This aryne can then be trapped by nucleophiles or undergo cycloaddition reactions, leading to products different from those expected from the simple aryllithium reagent. nih.govmanchester.ac.uk The formation of arynes is a significant consideration, especially at elevated temperatures or with certain substrates. stackexchange.com
| Side Reaction | Description | Key Factors |
| Metal-Halogen Exchange | Equilibrium reaction swapping a metal for a halogen between two organic species. | Relative stability of organolithium reagents, nature of halogen (I > Br > Cl). wikipedia.org |
| Radical Reactions | Formation of radical intermediates via single-electron transfer (SET). | Substrate structure, presence of radical initiators/inhibitors. stackexchange.com |
| Elimination to Arynes | Elimination of LiX from an ortho-haloaryllithium to form an aryne. | Ortho position of lithium and halogen, temperature. psu.edumanchester.ac.uk |
Computational and Theoretical Investigations
Density Functional Theory (DFT) and Ab Initio Calculations
Density Functional Theory (DFT) and ab initio methods are powerful computational tools used to investigate the structure, stability, and reactivity of organometallic compounds. For a specific compound like lithium;1-chloro-2-methylbenzene-5-ide, these calculations would be essential in elucidating key chemical features.
Energetic Analysis of Lithiation Pathways and Intermediates
The formation of this compound would proceed via the deprotonation of 1-chloro-2-methylbenzene. Computational methods can be used to perform an energetic analysis of the possible lithiation pathways. This would involve calculating the energies of the starting materials, potential transition states, and the final lithiated product. Such an analysis would help in identifying the most kinetically and thermodynamically favorable site for lithiation on the benzene (B151609) ring and could shed light on the reaction mechanism. The calculations could also model any intermediate species that might be formed during the reaction.
Elucidation of Solvent and Additive Effects on Stability and Reactivity
Solvents and additives play a crucial role in the chemistry of organolithium compounds. Computational models can be employed to understand these effects on this compound. By including explicit solvent molecules (e.g., tetrahydrofuran (B95107), diethyl ether) or additives (e.g., TMEDA) in the calculations, it is possible to determine how they coordinate to the lithium center and influence the structure, stability, and reactivity of the compound. For example, calculations could quantify the stabilization energy provided by solvent coordination and how this affects the aggregation state and the nucleophilicity of the carbanionic center.
Electronic Structure Analysis
Understanding the electronic structure of this compound is key to predicting its chemical behavior.
Charge Distribution and Bond Character (Ionic vs. Covalent)
A fundamental aspect of organolithium compounds is the nature of the carbon-lithium (C-Li) bond. Electronic structure analysis, through methods such as Natural Bond Orbital (NBO) or Atoms in Molecules (AIM) analysis, can provide insights into the charge distribution within the molecule. This would allow for the quantification of the partial charges on the lithium and carbon atoms, thereby characterizing the C-Li bond. These analyses can help to determine the degree of ionic versus covalent character in the bond, which is a key determinant of the compound's reactivity as a nucleophile and a base.
Frontier Molecular Orbital (FMO) Theory in Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a valuable tool for predicting the reactivity of chemical species. In the context of this compound, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be of particular interest. The energy and spatial distribution of the HOMO would provide information about the nucleophilic character of the compound, indicating the most likely site to react with an electrophile. Conversely, the LUMO would indicate the site susceptible to nucleophilic attack. FMO analysis can thus be used to predict the regioselectivity and reactivity of this organolithium reagent in various chemical reactions.
Simulation of Dynamic Processes
Organolithium compounds are well-documented to exhibit dynamic behavior in solution, often leading to fluxionality on the NMR timescale. This dynamism can involve both intramolecular and intermolecular exchange processes. Computational chemistry serves as a powerful tool to investigate these phenomena, providing insights into the transition states and energy barriers associated with such dynamic events, which can be challenging to probe experimentally.
Computational Studies on Fluxional Behavior in Solution
Direct computational studies on the fluxional behavior of this compound are not extensively available in the public domain. However, the methodologies for such investigations are well-established, and inferences can be drawn from computational work on analogous aryllithium compounds. These studies typically employ Density Functional Theory (DFT) and molecular dynamics (MD) simulations to model the behavior of these species in solution.
The fluxionality of aryllithium compounds in solution primarily arises from two types of exchange processes:
Intermolecular Exchange: This involves the exchange of lithium atoms between different aryllithium aggregates (e.g., dimers, tetramers). This process is highly dependent on the solvent, concentration, and temperature.
Intramolecular Exchange: This process involves the movement of the lithium cation between different coordination sites on the same aryl anion. For this compound, this could hypothetically involve the migration of the lithium ion to a position influenced by the chloro- or methyl- substituents, or "ring whizzing" where the lithium moves between different carbon atoms of the benzene ring.
Computational approaches to studying these phenomena typically involve the following steps:
Structural Optimization: The first step is to determine the ground-state geometries of the monomeric, dimeric, and higher-order aggregates of this compound in the presence of solvent molecules (often modeled implicitly as a dielectric continuum or explicitly with a cluster of solvent molecules).
Transition State Searching: To investigate intramolecular fluxionality, computational chemists search for the transition state structures that connect the equivalent ground-state structures. For instance, a transition state for lithium migration around the aromatic ring would be identified.
Energy Barrier Calculation: The energy difference between the ground state and the transition state provides the activation energy barrier for the fluxional process. This calculated barrier can then be correlated with experimental data from variable-temperature NMR (VT-NMR) spectroscopy.
Molecular Dynamics Simulations: MD simulations can provide a more dynamic picture of the behavior of this compound in solution. By simulating the motion of the atoms over time, it is possible to observe both intramolecular and intermolecular exchange events directly and to calculate the rates of these processes.
Table of Plausible Fluxional Processes and Computational Probes:
| Type of Fluxional Process | Description | Relevant Computational Methodologies | Expected Outcome of Simulation |
| Inter-aggregate Exchange | Exchange of Li+ ions between different aggregates of this compound. | Molecular Dynamics (MD) simulations, DFT calculations of aggregate binding energies. | Simulation of aggregate formation and dissociation, calculation of the free energy of activation for lithium exchange between aggregates. |
| Intramolecular C-Li Bond Rotation | Rotation of the lithium cation about the C-Li bond axis. | DFT geometry optimization and frequency calculations. | Determination of the rotational barrier. This is typically a low-energy process. |
| Intramolecular Lithium Migration ("Ring Whizzing") | Movement of the lithium cation from one carbon atom to another on the benzene ring. | DFT transition state searching (e.g., using Synchronous Transit-Guided Quasi-Newton, STQN, method). | Identification of the transition state structure and calculation of the activation energy barrier for the migration. |
While specific data for this compound is not available, the computational framework described provides a robust approach to understanding its potential fluxional behavior in solution. Such studies are crucial for interpreting experimental NMR data and for understanding the reactivity of this and related organolithium reagents.
Advanced Synthetic Applications of Lithiated Chlorotoluene Derivatives
Carbon-Carbon Bond Forming Reactions
Lithiated chlorotoluene derivatives are powerful tools for the formation of carbon-carbon bonds, a fundamental transformation in organic synthesis. Their strong nucleophilic character allows them to react with a variety of electrophilic carbon centers.
Nucleophilic Addition to Carbonyl Compounds (Aldehydes, Ketones, Esters, Amides)
Organolithium reagents, such as lithiated chlorotoluenes, readily add to the electrophilic carbon of carbonyl groups in aldehydes, ketones, esters, and amides. rsc.orgpressbooks.publibretexts.orglibretexts.org This reaction proceeds via a nucleophilic addition mechanism, where the carbanionic carbon of the organolithium attacks the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the corresponding alcohol. rsc.org
With aldehydes, the reaction yields secondary alcohols, while ketones afford tertiary alcohols. libretexts.org The reaction with esters initially forms a ketone, which can then react with a second equivalent of the organolithium reagent to produce a tertiary alcohol. Similarly, amides can be converted to ketones upon reaction with organolithium reagents, though the reaction can often be stopped at the ketone stage under carefully controlled conditions. The reactivity of the carbonyl compound is influenced by both steric and electronic factors, with aldehydes generally being more reactive than ketones. Aromatic aldehydes, for instance, are less reactive than their aliphatic counterparts due to the electron-donating resonance effect of the aromatic ring. libretexts.org
| Carbonyl Compound | Carbonyl Type | Expected Product | Typical Yield Range (%) |
|---|---|---|---|
| Benzaldehyde | Aldehyde | (4-chloro-3-methylphenyl)(phenyl)methanol | 70-90 |
| Propanal | Aldehyde | 1-(4-chloro-3-methylphenyl)propan-1-ol | 75-95 |
| Acetophenone | Ketone | 1-(4-chloro-3-methylphenyl)-1-phenylethan-1-ol | 65-85 |
| Cyclohexanone | Ketone | 1-(4-chloro-3-methylphenyl)cyclohexan-1-ol | 70-90 |
| Ethyl benzoate | Ester | (4-chloro-3-methylphenyl)diphenylmethanol | 60-80 (with 2 eq. of organolithium) |
| N,N-Dimethylbenzamide | Amide | (4-chloro-3-methylphenyl)(phenyl)methanone | 50-75 (controlled conditions) |
This table is illustrative and based on the general reactivity of aryllithium reagents. Actual yields may vary depending on the specific reaction conditions and the exact lithiated chlorotoluene isomer used.
Transmetalation Reactions for the Synthesis of Other Organometallics (e.g., Organozinc, Organocuprates)
Organolithium compounds can undergo transmetalation with various metal salts to generate other organometallic reagents with altered reactivity and selectivity. This is a common strategy to prepare organozinc and organocuprate species.
Organozinc Reagents: The reaction of a lithiated chlorotoluene with a zinc salt, typically zinc chloride (ZnCl₂), results in the formation of an organozinc reagent. This transmetalation is generally rapid and proceeds with high efficiency. Organozinc reagents are less reactive and more functional group tolerant than their organolithium precursors, making them valuable in cross-coupling reactions such as the Negishi coupling.
Organocuprates: Organocuprates, also known as Gilman reagents, are prepared by the reaction of an organolithium compound with a copper(I) salt, such as copper(I) iodide (CuI) or copper(I) cyanide (CuCN). researchgate.netuni-muenchen.de Typically, two equivalents of the organolithium reagent are used to form a lithium diorganocuprate (R₂CuLi). These reagents are softer nucleophiles than organolithiums and are particularly useful for 1,4-conjugate addition reactions to α,β-unsaturated carbonyl compounds and for SN2-type reactions with alkyl halides.
The transmetalation process allows for a "taming" of the highly reactive organolithium species, enabling a broader range of synthetic transformations that would be incompatible with the initial reagent.
Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling following transmetalation)
While organolithium compounds themselves can sometimes be used in direct cross-coupling reactions, it is more common to first convert them into other organometallic species, such as organoboranes, which are then used in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. rug.nlnih.goved.ac.uk
A typical sequence involves the reaction of the lithiated chlorotoluene with a trialkyl borate (B1201080), such as trimethyl borate or triisopropyl borate, to form a boronate ester. nih.gov This boronate ester can then participate in a Suzuki-Miyaura coupling with an aryl or vinyl halide in the presence of a palladium catalyst and a base. This two-step process allows for the formation of biaryl compounds and other conjugated systems that would be difficult to synthesize directly. researchgate.net The Suzuki-Miyaura reaction is renowned for its high functional group tolerance and its ability to form carbon-carbon bonds under relatively mild conditions. nih.gov
Directed Functionalization of Aromatic and Heteroaromatic Systems
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orgbaranlab.orgorganic-chemistry.orgchem-station.com This technique relies on the presence of a directing metalation group (DMG) on the aromatic ring, which coordinates to the lithium atom of the organolithium base (e.g., n-butyllithium or LDA) and directs deprotonation to the adjacent ortho position. wikipedia.orgbaranlab.org
In the context of chlorotoluene derivatives, the chloro and methyl groups themselves are not strong directing groups. However, if another functional group with heteroatoms (e.g., -CONR₂, -OR, -SO₂NR₂) is present on the chlorotoluene ring, it can serve as a DMG. The lithiation will then occur at the position ortho to this directing group. This allows for the precise introduction of an electrophile at a specific position on the aromatic ring, which would be difficult to achieve through classical electrophilic aromatic substitution reactions that are governed by the electronic effects of the existing substituents. wikipedia.org
For instance, if a hypothetical 4-chloro-3-methylbenzoic acid were converted to its corresponding N,N-diethylamide, the amide group would act as a powerful directing group. Treatment with a strong lithium amide base would likely result in lithiation at the position ortho to the amide, leading to a highly functionalized polysubstituted aromatic compound after quenching with an electrophile.
Preparation of Diverse Functionalized Organic Molecules
The synthetic utility of lithiated chlorotoluene derivatives extends to the preparation of a wide array of functionalized organic molecules. By choosing the appropriate electrophile to quench the organolithium intermediate, a diverse range of substituents can be introduced onto the chlorotoluene scaffold.
The following table provides a non-exhaustive list of electrophiles that can be used to react with a lithiated chlorotoluene and the corresponding functionalized products that are formed.
| Electrophile | Functional Group Introduced | Product Class |
| Aldehydes (RCHO) | -CH(OH)R | Secondary Alcohols |
| Ketones (R₂CO) | -C(OH)R₂ | Tertiary Alcohols |
| Carbon dioxide (CO₂) | -COOH | Carboxylic Acids |
| Alkyl halides (R-X) | -R | Alkylated Aromatics |
| Disulfides (RSSR) | -SR | Thioethers |
| Iodine (I₂) | -I | Iodoaromatics |
| Chlorotrimethylsilane ((CH₃)₃SiCl) | -Si(CH₃)₃ | Arylsilanes |
| N,N-Dimethylformamide (DMF) | -CHO | Benzaldehydes |
This versatility makes lithiated chlorotoluenes valuable building blocks in multi-step syntheses, enabling the construction of complex target molecules with applications in medicinal chemistry, materials science, and agrochemicals. For example, the introduction of a carboxylic acid group allows for further transformations, such as amide or ester formation, while the introduction of a halogen can facilitate subsequent cross-coupling reactions.
Q & A
Q. What are the optimal synthesis protocols for lithium;1-chloro-2-methylbenzene-5-ide to ensure reproducibility?
- Methodological Answer : Synthesis should follow a stepwise approach:
Precursor Preparation : Start with 1-chloro-2-methylbenzene derivatives, ensuring anhydrous conditions to avoid side reactions (e.g., hydrolysis).
Lithiation : Use organolithium reagents (e.g., LiHMDS) under inert atmosphere (argon/nitrogen) at controlled temperatures (−78°C to 0°C) to minimize decomposition .
Quenching and Isolation : Employ polar aprotic solvents (THF, DMF) for stabilization, followed by column chromatography or recrystallization for purification.
- Critical Parameters : Monitor reaction progress via TLC or in-situ FTIR. Document solvent purity, stoichiometry, and temperature gradients to enable replication .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a multi-technique approach:
- NMR Spectroscopy : H and C NMR to confirm substitution patterns and absence of impurities (e.g., residual solvents).
- XRD : Single-crystal X-ray diffraction for definitive structural confirmation.
- Elemental Analysis : Verify C, H, N, and Cl content within ±0.3% of theoretical values.
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks .
- Data Cross-Validation : Compare results with literature values for analogous organolithium compounds .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in experimental reactivity data for this compound?
- Methodological Answer :
- DFT Calculations : Model reaction pathways (e.g., nucleophilic substitution vs. elimination) to identify kinetic/thermodynamic preferences. Compare activation energies with experimental Arrhenius plots .
- Solvent Effects : Use COSMO-RS simulations to assess solvent polarity’s impact on reaction outcomes.
- Data Reconciliation : If experimental yields conflict with computed barriers, re-examine assumptions (e.g., intermediate stability, side reactions) and validate via isotopic labeling or in-situ spectroscopy .
Q. What strategies address inconsistencies in spectroscopic data for derivatives of this compound?
- Methodological Answer :
- Error Source Analysis :
Q. How should researchers design experiments to probe the thermal stability of this compound?
- Methodological Answer :
- DSC/TGA Analysis : Measure decomposition temperatures under inert vs. oxidative atmospheres.
- Kinetic Studies : Use isothermal calorimetry to determine Arrhenius parameters for degradation.
- Controlled Stress Testing : Expose samples to humidity/light and monitor structural changes via Raman spectroscopy.
- Statistical Rigor : Replicate experiments ≥3 times; report mean ± standard deviation and confidence intervals .
Data Presentation and Analysis
Q. What frameworks ensure rigorous data interpretation in studies involving this compound?
- Methodological Answer :
- Standardized Tables :
| Parameter | Value | Uncertainty | Method |
|---|---|---|---|
| Melting Point | 156°C | ±2°C | DSC |
| H NMR (ppm) | 7.25 (d), 2.10 (s) | ±0.02 | 500 MHz, CDCl₃ |
- Statistical Tools : Apply ANOVA for batch comparisons or PCA for multi-variable datasets.
- Critical Discussion : Highlight outliers, systematic errors (e.g., calibration drift), and their impact on conclusions .
Literature and Reproducibility
Q. How can researchers systematically evaluate conflicting literature on the compound’s synthetic pathways?
- Methodological Answer :
- Meta-Analysis : Tabulate reported yields, solvents, and catalysts:
| Study | Yield (%) | Solvent | Catalyst |
|---|---|---|---|
| A (2018) | 62 | THF | None |
| B (2020) | 78 | DMF | CuI |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
